![molecular formula C17H19NO4S2 B3002595 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396809-29-2](/img/structure/B3002595.png)

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

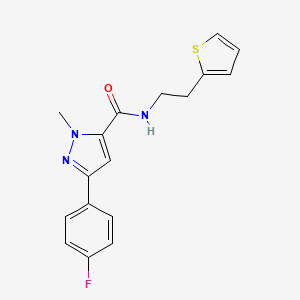

Synthesis Analysis

The synthesis of various piperidine derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This was followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another research effort focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which involved lithiation of 2-bromobenzhydryl methyl ether, followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Additionally, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were prepared by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized piperidine derivatives were characterized using various spectroscopic techniques. For instance, the 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were characterized by 1H-NMR, IR, and elemental analysis . The structural features of these compounds, such as the nature of substitutions on the benzhydryl and sulfonamide rings, were found to influence their biological activity. Similarly, the spiro[isobenzofuran-1(3H),4'-piperidines] were characterized to confirm the presence of the desired molecular framework . The O-substituted derivatives of sulfonamides bearing the piperidine nucleus were also spectrally characterized to confirm their structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives were carefully designed to introduce specific functional groups that could potentially enhance their biological activities. The N-sulfonation step in the synthesis of the benzhydryl-sulfonyl derivatives and the substitution reactions in the synthesis of the O-substituted derivatives are examples of such targeted chemical modifications. These reactions were crucial for the creation of a diverse set of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided data. However, the characterization techniques used, such as 1H-NMR and IR spectroscopy, are indicative of the compounds' purity and the successful incorporation of the desired functional groups . The solubility, stability, and reactivity of these compounds would be influenced by their molecular structures and the nature of the substituents present.

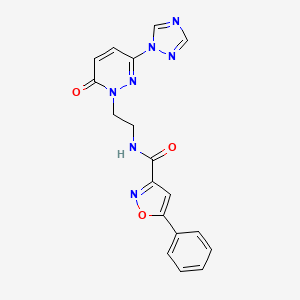

Biological Activity and Case Studies

The synthesized piperidine derivatives were evaluated for their biological activities. The benzhydryl-sulfonyl derivatives exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, with some compounds showing potent activities compared to standard drugs . The spiro[isobenzofuran-1(3H),4'-piperidines] were investigated for their central nervous system activity, with some compounds showing marked inhibition of tetrabenazine-induced ptosis, suggesting potential as central nervous system agents . The O-substituted derivatives of sulfonamides were found to have notable activity against butyrylcholinesterase enzyme, which is relevant in the context of neurodegenerative diseases . These studies provide valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds.

Safety and Hazards

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-16(12-14)22-10-9-21-15)18-7-5-13(6-8-18)17-2-1-11-23-17/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVEBHSFKMBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)

![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)

![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)